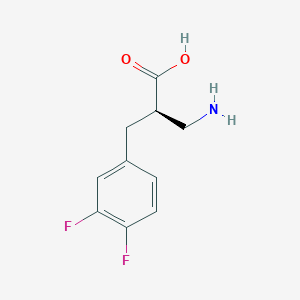
(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluorobenzyl group, and a propanoic acid moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to induce the desired stereochemistry The synthetic route may start with the preparation of a suitable precursor, such as a difluorobenzyl halide, which is then subjected to nucleophilic substitution reactions to introduce the amino group
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds.
作用机制
The mechanism of action of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. The difluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
3-Amino-2-(3,4-difluorobenzyl)propanoic acid: A racemic mixture containing both ®- and (S)-enantiomers.
3-Amino-2-(3,4-difluorophenyl)propanoic acid: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI 键 |
NLBKPDDGYAFCII-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)F)F |
规范 SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


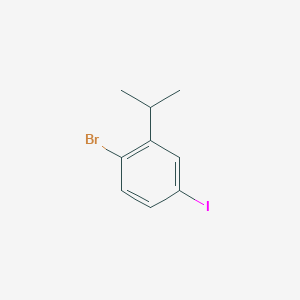
![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)


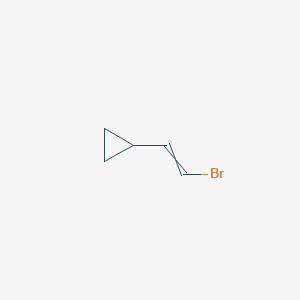
![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)
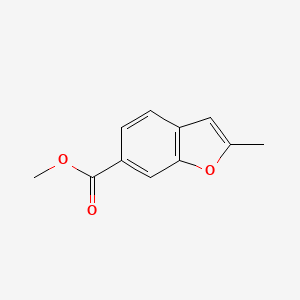
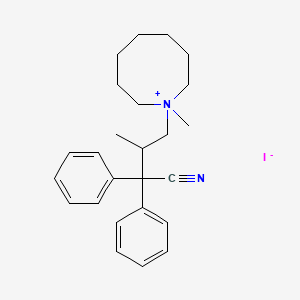
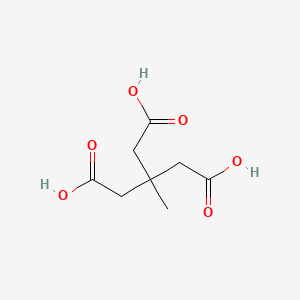
![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
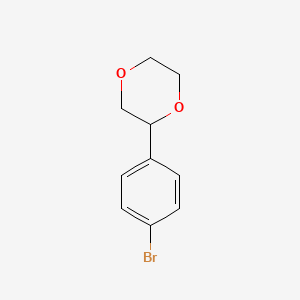
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
